molecular formula C19H20N6OS B2659247 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1334372-27-8

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2659247
CAS No.: 1334372-27-8
M. Wt: 380.47
InChI Key: ZHYNEMJNIYWTJO-UHFFFAOYSA-N
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Description

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an imidazole ring, a pyridazine ring, and a phenylpiperazine moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Synthesis of the Pyridazine Ring: This often involves the reaction of hydrazine with a 1,4-diketone.

    Thioether Formation: The imidazole and pyridazine rings are linked via a thioether bond, typically using a thiol reagent under basic conditions.

    Attachment of the Phenylpiperazine Moiety: This step usually involves nucleophilic substitution reactions where the phenylpiperazine is introduced to the ethanone backbone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-methylpiperazin-1-yl)ethanone
  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-ethylpiperazin-1-yl)ethanone
  • 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-benzylpiperazin-1-yl)ethanone

Uniqueness

What sets 2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the phenylpiperazine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6OS/c26-19(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-18-7-6-17(21-22-18)25-9-8-20-15-25/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYNEMJNIYWTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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